Lipophilicity Comparison: 2-Cyclohexylpropanoic Acid vs. Ibuprofen and Other NSAID Carboxylic Acids
2-Cyclohexylpropanoic acid exhibits a LogP of approximately 2.98, which is notably lower than the LogP values reported for common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (LogP ~3.5-3.97) [1][2]. This difference in lipophilicity is significant for pharmaceutical development, as it directly impacts membrane permeability, solubility, and off-target binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.98 (Hit2Lead) / LogP = 2.65 (ACD/LogP) |
| Comparator Or Baseline | Ibuprofen: LogP = 3.5 (Sielc) / LogP = 3.97 (Nature Scientific Reports) |
| Quantified Difference | 2-Cyclohexylpropanoic acid is approximately 0.5 to 1.0 LogP units less lipophilic than ibuprofen. |
| Conditions | Calculated LogP values from chemical databases and peer-reviewed literature. |
Why This Matters
A lower LogP can translate to improved aqueous solubility and reduced non-specific binding, making it a more suitable scaffold for designing compounds with favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
- [1] Sielc. Ibuprofen - Chemical Properties. View Source
- [2] Nature Scientific Reports. Table 1: Calculated physico-chemical parameters of the studied compounds. (2023). View Source
